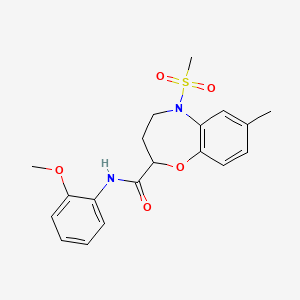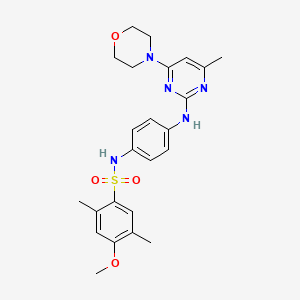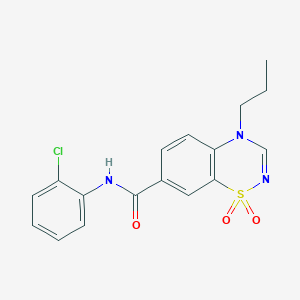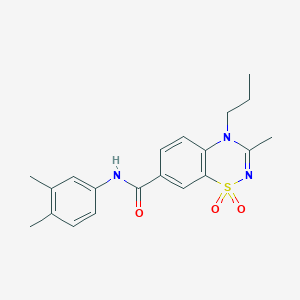![molecular formula C27H27N5O3 B11242480 3,4-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11242480.png)
3,4-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide: is a chemical compound with the following molecular formula:
C10H13NO3
. It belongs to the class of benzamides and contains both methoxy and amide functional groups .Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the condensation of a substituted aniline with a pyrimidine derivative, followed by amide formation. Detailed reaction conditions and intermediates would need to be explored in the literature.
Industrial Production: While specific industrial production methods for this compound are not widely documented, it is likely synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reaction Types: 3,4-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide may undergo various reactions, including:
Amide Formation: The condensation of an amine and an acid chloride or anhydride to form the amide bond.
Substitution Reactions: Substitution of functional groups (e.g., halogens, alkyl groups) on the aromatic ring.
Oxidation/Reduction: Depending on the substituents, it may participate in oxidation or reduction reactions.
Amide Formation: Common reagents include acyl chlorides (e.g., benzoyl chloride) and amines (e.g., aniline). The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
Substitution Reactions: Substituents can be introduced using reagents like halogens (e.g., bromine), Lewis acids (e.g., AlCl₃), or Friedel-Crafts catalysts.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.
Major Products: The major products depend on the specific reactions performed. Potential products include substituted benzamides, pyrimidine derivatives, and other related compounds.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers may study its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
Mechanism of Action
The exact mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . Further exploration in the literature may reveal additional related compounds.
Remember that this compound’s uniqueness lies in its specific arrangement of functional groups, which contributes to its distinct properties
Properties
Molecular Formula |
C27H27N5O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O3/c1-17-5-8-20(9-6-17)29-25-15-18(2)28-27(32-25)31-22-12-10-21(11-13-22)30-26(33)19-7-14-23(34-3)24(16-19)35-4/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) |
InChI Key |
ORZAHLBNPGNOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11242403.png)
![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide](/img/structure/B11242411.png)
![N-(2-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11242418.png)
![{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11242421.png)
![N-[4-(cyanomethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242427.png)
![N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242433.png)

![N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11242444.png)
![2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11242451.png)


![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11242469.png)


